Cas no 864860-21-9 (2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
- Thieno[2,3-c]pyridine-3-carboxamide, 2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-
- 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
- SR-01000011421-1
- 864860-21-9
- SR-01000011421
- AKOS024604803
- AB00673830-01
- 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- F1299-0097
-
- インチ: 1S/C19H21Cl2N3O2S/c1-18(2)8-11-13(15(22)25)17(27-14(11)19(3,4)24-18)23-16(26)10-7-9(20)5-6-12(10)21/h5-7,24H,8H2,1-4H3,(H2,22,25)(H,23,26)
- InChIKey: LKILMFFUPYLZEX-UHFFFAOYSA-N
- SMILES: C1(C)(C)NC(C)(C)CC2C(C(N)=O)=C(NC(=O)C3=CC(Cl)=CC=C3Cl)SC1=2
計算された属性
- 精确分子量: 425.0731535g/mol
- 同位素质量: 425.0731535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 616
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- 密度みつど: 1.332±0.06 g/cm3(Predicted)
- Boiling Point: 470.6±45.0 °C(Predicted)
- 酸度系数(pKa): 11.46±0.60(Predicted)
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1299-0097-20mg |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-4mg |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-1mg |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-2mg |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-30mg |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-50mg |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-20μmol |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-2μmol |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-5mg |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1299-0097-10μmol |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864860-21-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamideに関する追加情報
Research Brief on 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS: 864860-21-9)
Recent studies on the compound 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS: 864860-21-9) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thienopyridine scaffold, has garnered attention due to its potential applications in targeting specific biological pathways, particularly in oncology and inflammatory diseases.
The synthesis and structural elucidation of this compound have been extensively documented, with recent publications emphasizing its high purity and stability under physiological conditions. Advanced spectroscopic techniques, including NMR and mass spectrometry, have confirmed the molecular structure, ensuring its suitability for further pharmacological evaluations. The compound's mechanism of action appears to involve modulation of key signaling pathways, though detailed target identification studies are still ongoing.
In vitro studies have demonstrated significant inhibitory activity against a range of cancer cell lines, with IC50 values in the low micromolar range. Notably, the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic window. Preliminary in vivo studies in murine models have shown promising results, with reduced tumor growth and minimal adverse effects. These findings position the compound as a potential lead for further drug development.
Beyond oncology, recent research has explored the anti-inflammatory properties of 864860-21-9. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, indicating its potential utility in treating chronic inflammatory conditions. Structure-activity relationship (SAR) studies are underway to optimize its efficacy and reduce any off-target effects.
Despite these encouraging results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide represents a promising avenue for drug discovery. Its dual activity in oncology and inflammation, coupled with its favorable pharmacological profile, underscores its potential as a multi-target therapeutic agent. Continued research and development will be crucial to fully realize its clinical benefits.
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